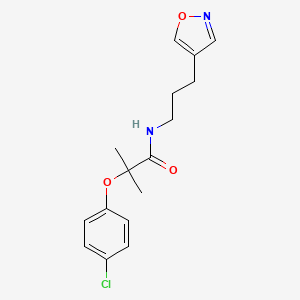
2-(4-chlorophenoxy)-N-(3-(isoxazol-4-yl)propyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-(isoxazol-4-yl)propyl)-2-methylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as GW 501516 or Endurobol, has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The presence of the oxazole ring is known to contribute to antimicrobial properties, making it effective against a variety of bacterial and fungal strains. Researchers have been exploring its use in developing new antibiotics to combat resistant strains of bacteria .
Anticancer Properties
The compound’s structure includes elements that are often found in molecules with anticancer activity. Studies have indicated that derivatives of oxazole can inhibit the growth of cancer cells by interfering with their DNA replication processes. This makes it a candidate for further research in cancer treatment .
Anti-inflammatory Effects
Oxazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Antioxidant Potential
The compound has been studied for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Oxidative stress is linked to various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. The antioxidant activity of this compound could make it useful in developing treatments for these conditions .
Antidiabetic Applications
Research has shown that oxazole derivatives can have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. This compound is being explored for its potential to be developed into a medication for managing diabetes .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. It has been studied for its potential to protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Activity
There is ongoing research into the antiviral properties of oxazole derivatives. This compound has shown promise in inhibiting the replication of certain viruses, making it a potential candidate for antiviral drug development .
Agricultural Applications
Beyond medical applications, this compound is also being studied for its use in agriculture. It has potential as a pesticide due to its ability to inhibit the growth of harmful microorganisms that affect crops. This could lead to the development of more effective and environmentally friendly pesticides .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(2,22-14-7-5-13(17)6-8-14)15(20)18-9-3-4-12-10-19-21-11-12/h5-8,10-11H,3-4,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHFHWRKBSTXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCC1=CON=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)
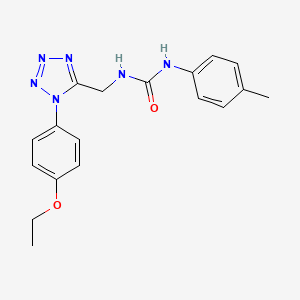
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2435747.png)


![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)
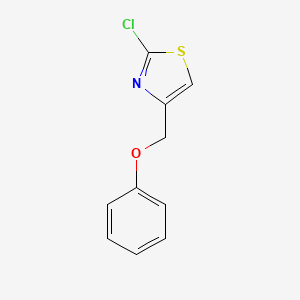
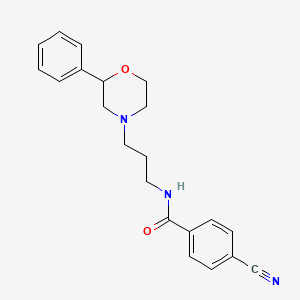
![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)
![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)
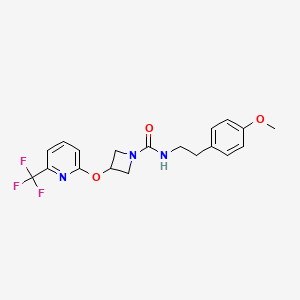
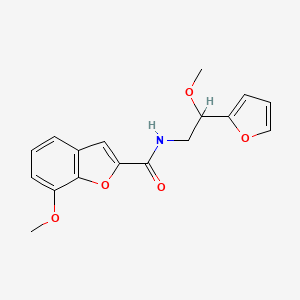
![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)
![N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2435768.png)